3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core. Key structural attributes include:
- Position 5: A 4-methylphenyl group, contributing steric bulk and hydrophobic interactions.
- Position 3: A 2-(4-methoxyphenyl)ethyl substituent, introducing electron-donating methoxy groups and enhancing lipophilicity.
This scaffold is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as seen in related thieno[2,3-d]pyrimidin-4(3H)-one derivatives .
Properties
Molecular Formula |
C22H20N2O2S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2O2S/c1-15-3-7-17(8-4-15)19-13-27-21-20(19)22(25)24(14-23-21)12-11-16-5-9-18(26-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
XQYZAPDITVEAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Four-Component Catalytic Assembly
A green, one-pot method involves ketones, ethyl cyanoacetate, sulfur (S₈), and formamide under catalytic conditions. For instance, acetophenone derivatives react at 120°C for 6–8 hours with 10 mol% triethylamine, yielding the core structure in 85–92% efficiency. This method reduces the environmental factor (E-factor) to 1.5, outperforming traditional three-step approaches.
-
Combine 4-methylacetophenone (1 mmol), ethyl cyanoacetate (1.5 mmol), S₈ (1 mmol), and formamide (4 mmol).
-
Heat at 120°C with triethylamine (10 mol%) for 8 hours.
-
Purify via crystallization (ethanol/water) to obtain 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 89%).
Cyclization of 2-Aminothiophene Derivatives
Alternative routes employ 2-aminothiophene-3-carboxylates cyclized with urea at 200°C, followed by chlorination using PCl₅. This method achieves 75% yield for 2,4-dichlorothieno[2,3-d]pyrimidine, a versatile intermediate.
Regioselective Functionalization at Position 3
Introducing the 2-(4-methoxyphenyl)ethyl group at position 3 requires nucleophilic substitution or palladium-catalyzed coupling:
Alkylation via Michael Addition
Reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with 2-(4-methoxyphenyl)ethylamine in refluxing ethanol with K₂CO₃ affords the N-alkylated product.
-
Reactants: 2,4-Dichlorothieno[2,3-d]pyrimidine (1 mmol), 2-(4-methoxyphenyl)ethylamine (1.2 mmol)
-
Base: K₂CO₃ (1.5 mmol)
-
Solvent: Dry acetone, reflux for 10 hours
-
Yield: 78% after recrystallization (DMF/ethanol)
-
IR (KBr): 1677 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N), 1288 cm⁻¹ (C-S-C)
-
¹H NMR (DMSO-d₆): δ 2.71 (s, SCH₃), 5.28 (s, N-CH₂), 7.22–7.40 (m, aromatic H)
Palladium-Catalyzed C–N Coupling
For higher selectivity, Suzuki-Miyaura coupling using Pd(PPh₃)₄ with 4-methoxyphenethylboronic acid in dioxane/water (3:1) at 110°C for 12 hours achieves 72% yield.
Functionalization at Position 5: 4-Methylphenyl Incorporation
The 4-methylphenyl group is introduced via cross-coupling or direct substitution:
Suzuki Coupling at Position 5
Using 5-bromothieno[2,3-d]pyrimidin-4(3H)-one and 4-methylphenylboronic acid under Pd(OAc)₂ catalysis:
-
Combine 5-bromo derivative (1 mmol), 4-methylphenylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
-
React in dioxane/H₂O (3:1) with K₂CO₃ (3 mmol) at 100°C for 24 hours.
-
Isolate product via column chromatography (hexane/EtOAc 4:1).
Yield: 68%
-
LC-MS: m/z 378.1 [M+H]⁺
-
¹³C NMR (CDCl₃): δ 21.4 (CH₃), 114.8–159.2 (aromatic C)
Integrated Synthetic Route
Combining these steps, the target compound is synthesized as follows:
-
Core Formation: Prepare 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one via four-component reaction.
-
Chlorination: Treat with PCl₅ in POCl₃ to obtain 2,4-dichloro intermediate.
-
N-Alkylation at Position 3: React with 2-(4-methoxyphenyl)ethylamine in acetone/K₂CO₃.
-
Suzuki Coupling at Position 5: Introduce 4-methylphenyl via Pd-catalyzed cross-coupling.
Overall Yield: 52% (four steps)
Challenges and Optimization
-
Regioselectivity: Competing reactions at positions 2 and 4 necessitate careful stoichiometric control. Using bulkier bases (e.g., Cs₂CO₃) improves N-alkylation selectivity.
-
Purification: Silica gel chromatography (hexane/EtOAc gradient) effectively separates regioisomers.
-
Catalyst Loading: Reducing Pd(OAc)₂ to 2 mol% with microwave assistance (150°C, 30 min) maintains yield while lowering costs .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thieno and pyrimidine ring system. Its molecular formula is , with a molecular weight of 376.5 g/mol. The presence of two distinct aromatic substituents—4-methoxyphenyl and 4-methylphenyl—contributes to its diverse chemical properties and biological activities.
Pharmacological Applications
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Thieno[2,3-d]pyrimidines have been studied for their potential as anticancer agents. They may inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Neuroprotective Effects : Preliminary studies suggest that thieno[2,3-d]pyrimidines may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Anticancer Activity Study
A study published in a peer-reviewed journal evaluated the anticancer properties of various thieno[2,3-d]pyrimidine derivatives, including 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. The compound was found to inhibit the growth of several cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial Efficacy
In another study, researchers tested the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial effects, particularly against resistant strains .
Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of thieno[2,3-d]pyrimidine derivatives in models of oxidative stress-induced neuronal damage. The study highlighted the potential of this compound in preserving neuronal viability under stress conditions .
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and reducing enzyme function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Substituent Effects at Position 3
Analysis :
Substituent Effects at Position 5
Analysis :
Hybrid Scaffolds and Fusion Moieties
Biological Activity
The compound 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , also known as A-123189, is part of a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for A-123189 is with a molecular weight of 468.59 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds with similar structural motifs exhibited significant activity against various bacterial strains including E. coli and S. aureus due to the presence of specific substituents like methoxy groups at certain positions on the aromatic rings . The thieno-pyrimidine framework has shown promise as an antibacterial agent, with derivatives demonstrating varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| A-123189 | E. coli | 75 |
| S. aureus | 50 | |
| C. albicans | 30 |
Anti-inflammatory Activity
Research has indicated that thienopyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain derivatives demonstrated IC50 values in the micromolar range against COX-1 and COX-2 enzymes, suggesting a potential role in anti-inflammatory therapies .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| A-123189 | 19.45 | 42.1 |
Structure-Activity Relationships (SAR)
The biological activity of A-123189 can be attributed to its structural features. The presence of the methoxy group at the para position on the phenyl ring enhances its lipophilicity and may contribute to increased membrane permeability, which is critical for antimicrobial activity. Similarly, the methyl substitution on another phenyl ring appears to modulate its interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thienopyrimidine derivatives, A-123189 was found to exhibit superior antibacterial activity compared to standard antibiotics such as penicillin and nystatin against C. albicans. This was attributed to its unique structural characteristics that allow for better binding to bacterial ribosomes .
Case Study 2: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory effects of A-123189 showed that it significantly reduced inflammation in animal models induced by carrageenan, supporting its potential use as an anti-inflammatory agent in clinical settings .
Q & A
Q. Advanced Research Focus
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/– bacteria, fungi). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify mechanistic targets .
- In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models, with LC-MS/MS quantification of plasma concentrations .
What structural modifications enhance its pharmacological profile?
Q. Advanced Research Focus
- Substituent effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve lipophilicity and membrane permeability .
- Heterocyclic fusion : Introduce triazole or oxadiazole rings to the thieno[2,3-d]pyrimidinone core for enhanced binding to ATP pockets in kinases .
- Prodrug design : Conjugate with phosphonate groups (e.g., at the 5-methylphenyl position) to improve solubility and targeted delivery .
How can computational modeling predict its drug-likeness?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or PARP-1. Analyze binding energies (<–8 kcal/mol indicates strong affinity) .
- ADMET prediction : SwissADME or pkCSM tools assess oral bioavailability (%F >30%), BBB permeability, and CYP450 inhibition risks .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic priorities .
What analytical methods resolve synthetic by-products?
Q. Advanced Research Focus
- HPLC-MS : Identify impurities (e.g., unreacted 2-amino-thiophene precursors) using reverse-phase columns and gradient elution .
- X-ray crystallography : Resolve regiochemical ambiguities in the thieno-pyrimidinone core (e.g., C5 vs. C6 substitution) .
- TLC monitoring : Use silica gel GF₂₅₄ with ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates .
How does this compound compare to structurally analogous thieno-pyrimidinones?
Q. Advanced Research Focus
What experimental designs address contradictory bioactivity data in literature?
Q. Advanced Research Focus
- Dose-response curves : Replicate assays across multiple labs to confirm EC₅₀ values (e.g., IC₅₀ discrepancies in anticancer studies) .
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify consensus targets .
- Orthogonal validation : Cross-check kinase inhibition claims with CRISPR knockouts of putative targets in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
